

3-Methyl-1,5-heptadiene boiling point and density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-1,5-heptadiene

Cat. No.: B1638268

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characterization of **3-Methyl-1,5-heptadiene**: Boiling Point and Density

Introduction

3-Methyl-1,5-heptadiene is an unsaturated hydrocarbon with the molecular formula C₈H₁₄. As a diene, its chemical reactivity and physical properties are of significant interest in organic synthesis and material science. Accurate knowledge of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in research and development, particularly in reaction engineering, process design, and safety assessments. This guide provides a comprehensive overview of the boiling point and density of **3-Methyl-1,5-heptadiene**, the methodologies for their determination, and the scientific principles underpinning these experimental choices.

Physicochemical Properties of 3-Methyl-1,5-heptadiene

The physical properties of **3-Methyl-1,5-heptadiene** can vary slightly depending on the specific isomer. Below is a summary of the key data available for this compound.

Property	Value	CAS Number	Source
Boiling Point	111.6°C at 760 mmHg	50763-51-4	[1]
111.5-113.5°C	4894-62-6		[2]
Density	0.736 g/cm ³	50763-51-4	[1]
Molecular Formula	C ₈ H ₁₄	Multiple	[1] [2] [3] [4] [5]
Molecular Weight	110.20 g/mol	Multiple	[2] [3]
Vapor Pressure	26.6 mmHg at 25°C	50763-51-4	[1]
Flash Point	9.3°C	50763-51-4	[1]

It is important to note that **3-Methyl-1,5-heptadiene** exists as different isomers, including **(5Z)-3-Methyl-1,5-heptadiene** (CAS: 50763-51-4)[\[3\]](#)[\[5\]](#) and the more general **3-Methyl-1,5-heptadiene** (CAS: 4894-62-6)[\[2\]](#)[\[6\]](#). These structural differences can lead to slight variations in physical properties.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a volatile organic compound like **3-Methyl-1,5-heptadiene**, the distillation method is a standard and reliable technique for determining the boiling point at atmospheric pressure.

Principle of the Method

This method relies on heating the liquid to its boiling point, allowing the vapor to rise and then be cooled and condensed back into a liquid, which is then collected. The temperature of the vapor is measured during this process, and a stable temperature reading during the collection of the distillate corresponds to the boiling point of the substance. This approach is effective because, for a pure substance, the temperature of the vapor in equilibrium with the boiling liquid remains constant.

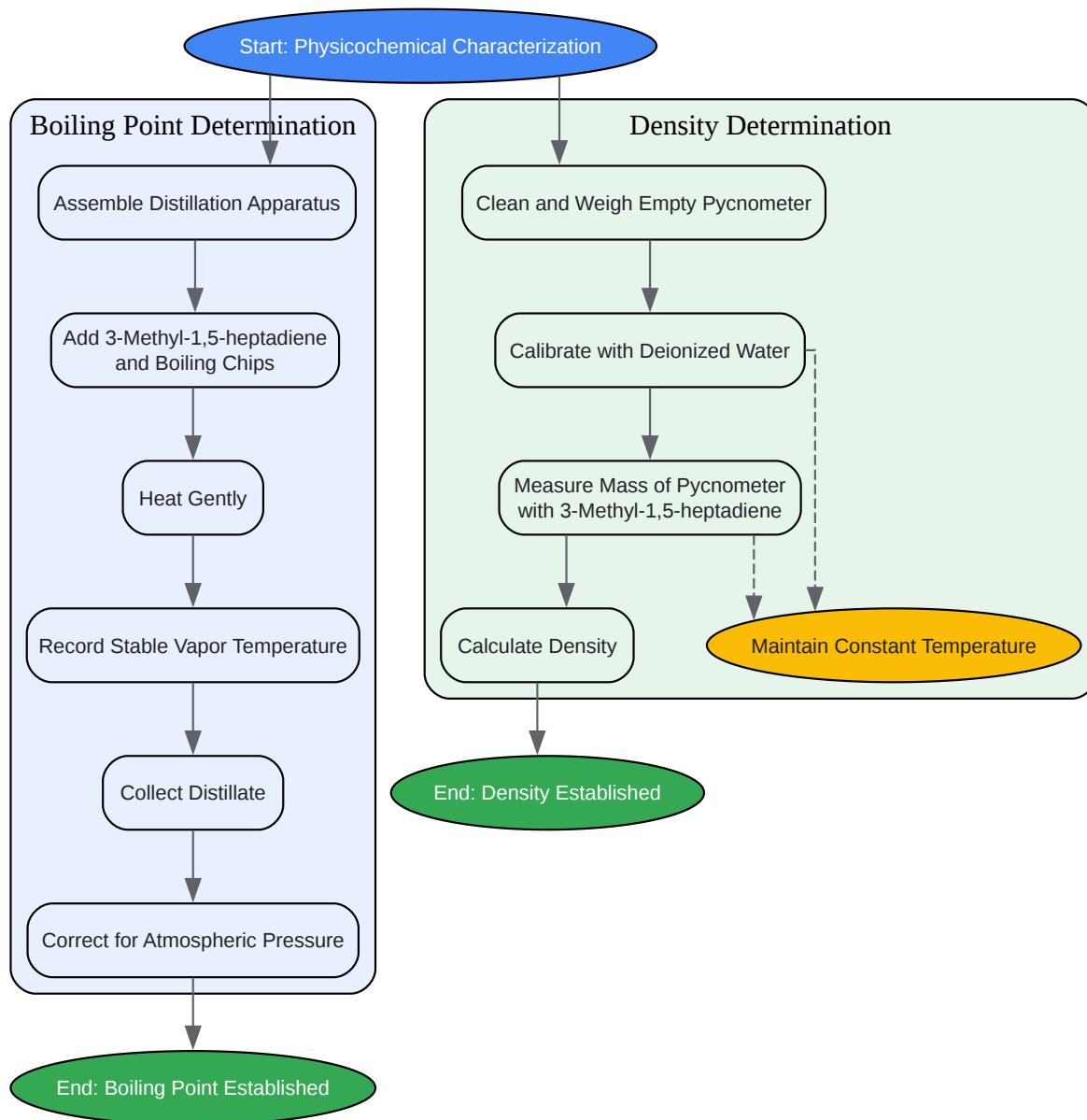
Step-by-Step Experimental Protocol

- Apparatus Setup: A standard distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample Preparation: A known volume of **3-Methyl-1,5-heptadiene** is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.
- Heating: The heating mantle is turned on, and the liquid is heated gently. The heating rate is controlled to achieve a steady distillation rate of approximately 1-2 drops per second.
- Temperature Measurement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
- Data Collection: The temperature is recorded when the first drop of distillate is collected and monitored throughout the distillation process. The boiling point is the temperature range over which the bulk of the liquid distills at a constant temperature.
- Pressure Correction: Since the boiling point is dependent on the ambient pressure, the recorded atmospheric pressure is noted, and the boiling point can be corrected to standard pressure (760 mmHg) if necessary, using the Clausius-Clapeyron relation or established nomographs.

Experimental Determination of Density

The density of a substance is its mass per unit volume. For liquids, a pycnometer is a commonly used instrument for precise density determination.

Principle of the Method


A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. This design allows for the measurement of a precise volume of liquid. By weighing the pycnometer empty, filled with a reference substance of known density (such as deionized water), and then filled with the sample liquid, the density of the sample can be accurately calculated.

Step-by-Step Experimental Protocol

- Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and weighed accurately on an analytical balance.
- Calibration with Water: The pycnometer is filled with deionized water of a known temperature. The stopper is carefully inserted, ensuring any excess water exits through the capillary. The outside of the pycnometer is dried, and it is weighed again. The volume of the pycnometer can be calculated using the known density of water at that temperature.
- Sample Measurement: The pycnometer is emptied, dried, and then filled with **3-Methyl-1,5-heptadiene**. The same procedure of inserting the stopper, drying the exterior, and weighing is followed.
- Temperature Control: All measurements should be conducted at a constant, recorded temperature, as density is temperature-dependent. A water bath is often used to maintain a stable temperature.
- Calculation: The density of **3-Methyl-1,5-heptadiene** is calculated using the following formula: Density of Sample = (Mass of Sample / Volume of Pycnometer)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of **3-Methyl-1,5-heptadiene**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methyl-1,5-heptadiene | lookchem [lookchem.com]
- 2. bocsci.com [bocsci.com]
- 3. (5Z)-3-Methyl-1,5-heptadiene | C8H14 | CID 5356154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (5Z)-3-Methyl-1,5-heptadiene [webbook.nist.gov]
- 6. 1,5-Heptadiene, 3-methyl- (CAS 4894-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [3-Methyl-1,5-heptadiene boiling point and density]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1638268#3-methyl-1-5-heptadiene-boiling-point-and-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

